REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[NH2:14][NH2:15]>C(O)C>[C:9]([O:8][C:6](=[O:7])[NH:5][CH2:4][C:3]([NH:14][NH2:15])=[O:2])([CH3:12])([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
COC(CNC(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
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|
Quantity
|
0.45 mL
|
Type
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reactant
|
Smiles
|
NN
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The title compound was prepared essentially in accordance with the procedures of Tetrahedron Letters, Vol 36
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Type
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CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
CUSTOM
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Details
|
the residue partitioned between water (50 mL) and dichloromethane (50 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer is extracted with dichloromethane (2×10 mL)
|
Type
|
WASH
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Details
|
The combined dichloromethane extracts are washed with water (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane layer is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
that is triturated with diethyl ether
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC(=O)NN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |